

# ZINC13466751: A Technical Overview

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## Compound of Interest

Compound Name: ZINC13466751

Cat. No.: B15578741

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This guide provides the canonical SMILES (Simplified Molecular-Input Line-Entry System) string and the InChIKey (International Chemical Identifier Key) for the chemical compound registered under the ZINC database identifier **ZINC13466751**. These identifiers are fundamental for cheminformatics, serving as standardized representations for chemical structures.

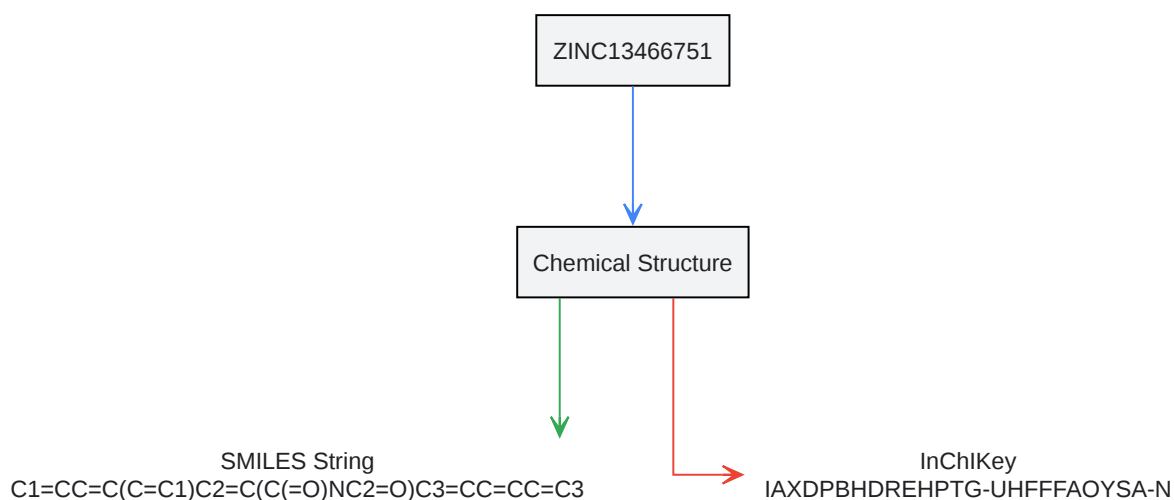
## Chemical Identifiers

The following table summarizes the key chemical identifiers for **ZINC13466751**.

Identifier	Value
SMILES	<chem>C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=CC=C3</chem>
InChIKey	IAXDPBHDREHPTG-UHFFFAOYSA-N

## Logical Relationship of Chemical Identifiers

The relationship between a chemical compound and its primary identifiers can be represented as a direct association. The ZINC database assigns a unique identifier, **ZINC13466751**, to a specific chemical structure. This structure can be encoded into a SMILES string, which is a line notation for describing the structure of chemical species using short ASCII strings. From the detailed chemical structure, a hashed InChIKey is generated, providing a fixed-length, computer-readable tag for the compound.



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Caption: Relationship between ZINC ID, structure, SMILES, and InChIKey.

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